2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl [4-(propan-2-yl)phenoxy]acetate
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Overview
Description
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE is a complex organic compound that belongs to the class of benzoxathiol derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzoxathiol core and a phenoxyacetate moiety, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE typically involves multi-step organic reactions. One common approach is the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxathiol core. This is followed by esterification with 2-[4-(PROPAN-2-YL)PHENOXY]ACETIC acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetate moiety, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxathiol core can interact with active sites of enzymes, potentially inhibiting their activity. The phenoxyacetate moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLPROPANOATE
- 2-OXO-7-PHENYL-1,3-BENZOXATHIOL-5-YL (3-METHYLPHENOXY)ACETATE
Uniqueness
Compared to similar compounds, 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE exhibits unique chemical properties due to the presence of the 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE moiety
Properties
Molecular Formula |
C24H20O5S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-(4-propan-2-ylphenoxy)acetate |
InChI |
InChI=1S/C24H20O5S/c1-15(2)16-8-10-18(11-9-16)27-14-22(25)28-19-12-20(17-6-4-3-5-7-17)23-21(13-19)30-24(26)29-23/h3-13,15H,14H2,1-2H3 |
InChI Key |
XUQOIESJHADZES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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